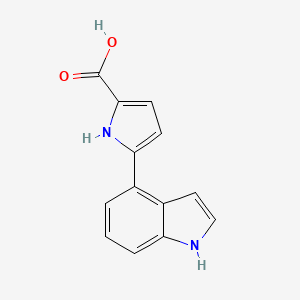
5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is a compound that can be associated with a class of heterocyclic aromatic organic compounds. It contains both indole and pyrrole rings, which are fused together, and a carboxylic acid functional group. This structure suggests that the compound could have interesting chemical properties and potential biological activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of novel indole derivatives were synthesized using electrophilic substitution reactions, as reported in the synthesis of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivatives . This method involved the use of the Japp-Klingemann and Fischer indole cyclization reactions, which are commonly employed in the synthesis of indole-containing compounds. Although the specific synthesis of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid would likely exhibit conjugation between the indole and pyrrole rings, which could affect its electronic properties and reactivity. The presence of a carboxylic acid group would contribute to the compound's ability to engage in hydrogen bonding and potentially increase its solubility in polar solvents.
Chemical Reactions Analysis
Compounds with similar structures have been used in various chemical reactions. For example, pyrrole-2-carboxylic acid has been utilized as a ligand in Cu-catalyzed reactions of primary anilines with aryl halides . This suggests that 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid could also act as a ligand or reactant in metal-catalyzed coupling reactions, potentially leading to a variety of diaryl amine products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid can be inferred from related compounds. For instance, the antiinflammatory and analgesic activities of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been correlated with the steric and hydrogen-bonding properties of the substituents . This indicates that the physical properties such as solubility, melting point, and boiling point, as well as the chemical reactivity of 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid, could be significantly influenced by its functional groups and overall molecular geometry.
Aplicaciones Científicas De Investigación
Antioxidant Agent Development One notable application of a compound structurally related to 5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid is in the development of potential antioxidant agents. A study described the synthesis and biological evaluation of various pyrrole-based hydrazide-hydrazones, including a compound with significant radical-scavenging capacity. This research suggests its potential as a lead compound for novel antioxidants (Mateev, Georgieva, & Zlatkov, 2022).
Molecular Docking Studies for Drug Development Another research avenue involves the use of similar compounds in molecular docking studies. Such studies are essential for predicting binding interactions with target proteins, which is a critical step in drug discovery and design. For instance, a study synthesized a series of compounds including 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acids for molecular docking studies with the target protein EGFR (Ganga Reddy et al., 2022).
Synthetic Pathways in Chemistry The compound also finds application in the exploration of synthetic pathways for creating complex heterocyclic systems. For example, a study described the synthesis of various heterocyclic systems, including pyrrolo[3,2-b]carbazoles and 1H-benzofuro[3,2-f]indoles, through the condensation of pyrroles with indoles (Chunchatprasert, Rao, & Shannon, 1992).
Biological Synthesis and Applications In biological research, the compound is involved in the study of biosynthetic pathways. An example is the investigation into the biosynthesis of violacein, which identified a related compound as a biosynthetic intermediate, revealing insights into enzyme function and non-enzymatic reactions in this pathway (Shinoda et al., 2007).
Mecanismo De Acción
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . This makes them useful in developing new therapeutic derivatives .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific derivative and its targets. For instance, some indole derivatives have been reported as antiviral agents .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have shown antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The result of the action of indole derivatives can vary depending on the specific derivative and its targets. For instance, some indole derivatives have shown inhibitory activity against influenza A .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(1H-indol-4-yl)-1H-pyrrole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-13(17)12-5-4-11(15-12)8-2-1-3-10-9(8)6-7-14-10/h1-7,14-15H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHQROROLLIYIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)C3=CC=C(N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

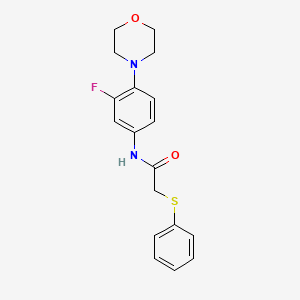
![(3-Amino-5-((4-fluorophenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2501587.png)

![Methylethyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2501591.png)
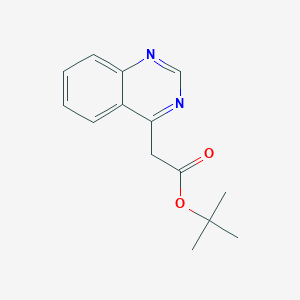
![N-(3,4-dichlorophenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2501594.png)


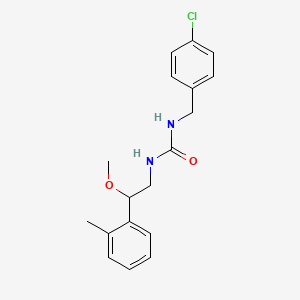
![(E)-3-hydroxy-16-(4-methoxybenzylidene)-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B2501601.png)
![Ethyl 2-(4-butoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501602.png)
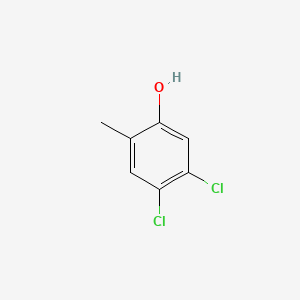
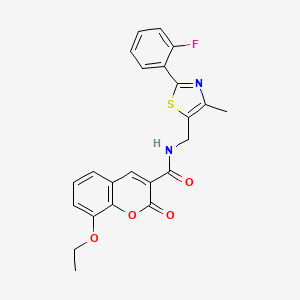
![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2501606.png)